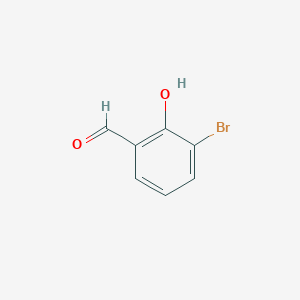

3-Bromo-2-hydroxybenzaldehyde

Overview

Description

3-Bromo-2-hydroxybenzaldehyde, also known as 3-bromosalicylaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a derivative of salicylaldehyde, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its light yellow to amber color and is used in various chemical syntheses .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

3-Bromo-2-hydroxybenzaldehyde, like other benzylic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its bioavailability would depend on factors such as its absorption rate, metabolic stability, and elimination rate.

Result of Action

A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, has been shown to have significant antinociceptive effects, suggesting potential analgesic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark place, sealed in dry conditions, and at room temperature . Additionally, it should be handled with care due to its potential to cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-hydroxybenzaldehyde typically involves the ortho-formylation of 2-bromophenol. One common method includes the use of anhydrous magnesium dichloride and paraformaldehyde in dry tetrahydrofuran. The reaction is catalyzed by triethylamine and carried out under reflux conditions . The steps are as follows:

- Anhydrous magnesium dichloride and paraformaldehyde are added to dry tetrahydrofuran.

- Triethylamine is added dropwise, followed by the addition of 2-bromophenol.

- The mixture is heated under reflux for several hours.

- The reaction mixture is cooled, and the product is extracted and purified.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-bromo-2-hydroxybenzoic acid.

Reduction: Reduction can yield 3-bromo-2-hydroxybenzyl alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.

Major Products:

- Oxidation yields 3-bromo-2-hydroxybenzoic acid.

- Reduction produces 3-bromo-2-hydroxybenzyl alcohol.

- Substitution reactions can yield various derivatives depending on the substituent introduced .

Scientific Research Applications

3-Bromo-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.

Medicine: Research explores its potential in developing new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- 3-Chloro-2-hydroxybenzaldehyde

- 3,5-Dibromo-2-hydroxybenzaldehyde

- 3,5-Dichloro-2-hydroxybenzaldehyde

- 2-Hydroxy-3-methoxybenzaldehyde

- 2-Hydroxy-3-nitrobenzaldehyde

Comparison: 3-Bromo-2-hydroxybenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and nitro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name |

3-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGLXMINLWCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448045 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-34-1 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3-bromo-2-hydroxybenzaldehyde in coordination polymer formation?

A1: this compound plays a crucial role as a bridging ligand in constructing coordination polymers. Its structure, featuring both a phenolic hydroxyl group and a formyl group, enables it to coordinate with metal ions in multiple ways. [, ] For instance, in the synthesis of a Mn(II) coordination polymer, this compound acts as a tridentate ligand, coordinating through its phenolic hydroxyl oxygen, formyl oxygen, and a nitrogen atom from 2-aminopyrimidine. [] This bridging ability contributes to the formation of intricate network structures within the polymer.

Q2: How does the crystal structure of this compound influence its packing and intermolecular interactions?

A2: The crystal structure of this compound reveals a nearly planar molecule stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde oxygen. [] This planarity, along with weak intermolecular C—H⋯Br interactions and π-stacking between neighboring molecules, dictates its packing arrangement within the crystal lattice. []

Q3: Has this compound demonstrated any catalytic activity?

A3: While this compound itself hasn't been directly investigated for catalytic activity in the provided research, it serves as a key building block for synthesizing coordination polymers that exhibit catalytic properties. [] Specifically, a Pd@Mn(II) coordination polymer, incorporating this compound as a ligand, displayed promising catalytic activity in the hydrogenation of 1,3-butadiene, achieving a 61.3% conversion rate with high selectivity towards butene at 70°C. [] This suggests that incorporating this compound into such frameworks could be a promising avenue for developing novel catalysts.

Q4: Are there analytical techniques used to characterize this compound and its derivatives?

A4: Various analytical techniques have been employed to characterize this compound and its derivatives. Single-crystal X-ray diffraction is instrumental in elucidating the three-dimensional structure and packing arrangements of these compounds. [, , ] Additionally, elemental analysis helps determine the elemental composition, while infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [] These techniques, combined with others like nuclear magnetic resonance (NMR) spectroscopy, offer a comprehensive understanding of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)